8-Methoxychroman-6-ol
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Overview
Description
8-Methoxychroman-6-ol is an organic compound with the molecular formula C10H12O3 It belongs to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychroman-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of acid catalysts. The reaction conditions often include refluxing in solvents like ethanol or methanol, with the addition of acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxychroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the benzene ring.
Major Products Formed: The major products formed from these reactions include chromanones, chromones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxychroman-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxychroman-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the methoxy group at the 8-position.
6-Methoxychroman-2,7-diol: Another related compound with hydroxyl groups at different positions, leading to distinct properties and applications.
Uniqueness: 8-Methoxychroman-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H12O3/c1-12-9-6-8(11)5-7-3-2-4-13-10(7)9/h5-6,11H,2-4H2,1H3 |
InChI Key |
LKFWPHXWHFWBAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2)O |
Origin of Product |
United States |
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